molecular formula C5H2BrF3N2S B3221262 3-Bromo-6-trifluoromethylsulfanyl-pyridazine CAS No. 1206524-28-8

3-Bromo-6-trifluoromethylsulfanyl-pyridazine

Cat. No.: B3221262
CAS No.: 1206524-28-8
M. Wt: 259.05 g/mol
InChI Key: ZJOSPNAXHKZGJI-UHFFFAOYSA-N
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Description

3-Bromo-6-trifluoromethylsulfanyl-pyridazine (CAS 1206524-28-8) is a chemical compound with the molecular formula C 5 H 2 BrF 3 N 2 S and a molecular weight of 259.05 g/mol . It is a brominated pyridazine derivative functionalized with a trifluoromethylsulfanyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom serves as a reactive site for cross-coupling reactions, allowing for the construction of more complex molecules. The trifluoromethylsulfanyl (SF 3 ) group is a highly electronegative and lipophilic moiety, which can significantly alter the physicochemical properties of a molecule, potentially improving its metabolic stability and membrane permeability . While specific biological data for this compound may not be available, compounds containing both a heteroaromatic ring and trifluoromethylthioether groups are of significant interest in the development of active ingredients for agrochemicals and pharmaceuticals . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-(trifluoromethylsulfanyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2S/c6-3-1-2-4(11-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOSPNAXHKZGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1SC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261628
Record name 3-Bromo-6-[(trifluoromethyl)thio]pyridazine
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Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-28-8
Record name 3-Bromo-6-[(trifluoromethyl)thio]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-[(trifluoromethyl)thio]pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID501261628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Strategic Route Development for 3 Bromo 6 Trifluoromethylsulfanyl Pyridazine

Retrosynthetic Analysis and Design Principles for 3-Bromo-6-trifluoromethylsulfanyl-pyridazine

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds, as well as the formation of the pyridazine (B1198779) ring itself.

Key Retrosynthetic Disconnections:

C-S Bond Disconnection: This approach disconnects the trifluoromethylsulfanyl group, suggesting a precursor such as 3-bromo-6-halopyridazine (e.g., 3-bromo-6-chloropyridazine) and a trifluoromethylthiolating agent. This is often a preferred strategy due to the availability of halopyridazines.

C-Br Bond Disconnection: This involves disconnecting the bromine atom, leading to a 6-(trifluoromethylsulfanyl)pyridazine precursor that would need to be selectively brominated. The electronic nature of the trifluoromethylsulfanyl group would be a key factor in directing the regioselectivity of this bromination.

Ring Formation: A more fundamental approach involves constructing the pyridazine ring from acyclic precursors already bearing the necessary functionalities or precursors to them. For instance, a 1,4-dicarbonyl compound could react with hydrazine (B178648) to form the pyridazine ring.

The design principles for synthesizing this molecule often favor a convergent approach, where the pyridazine core is functionalized in a stepwise and regioselective manner. The high reactivity of positions 3 and 6 on the pyridazine ring makes them prime targets for nucleophilic substitution, especially when activated by a leaving group like a halogen.

Precursor Synthesis and Building Block Generation for Substituted Pyridazine Scaffolds

The synthesis of this compound relies heavily on the availability of appropriately substituted pyridazine building blocks. A common and versatile precursor for 3,6-disubstituted pyridazines is 3,6-dichloropyridazine (B152260) .

Synthesis of 3,6-Dichloropyridazine:

This key precursor is typically synthesized from maleic anhydride (B1165640). The process involves two main steps:

Reaction with Hydrazine: Maleic anhydride reacts with hydrazine hydrate (B1144303) to form maleic hydrazide (6-hydroxypyridazin-3(2H)-one).

Chlorination: The resulting maleic hydrazide is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.

The differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine can be exploited for sequential, regioselective substitution, making it an ideal starting point for introducing the bromo and trifluoromethylsulfanyl groups. Other important precursors include various pyridazinones, which can be accessed through the condensation of 1,4-dicarbonyl compounds with hydrazine. mdpi.com

Direct and Indirect Functionalization Strategies for Regioselective Introduction of Bromine and Trifluoromethylsulfanyl Groups

With a suitable precursor like 3,6-dichloropyridazine, the next critical phase is the regioselective introduction of the bromine and trifluoromethylsulfanyl moieties.

Introduction of the Trifluoromethylsulfanyl (-SCF₃) Group:

The introduction of the -SCF₃ group onto a heterocyclic ring is typically achieved via nucleophilic substitution of a halide. One common strategy involves reacting a halopyridazine with a trifluoromethylthiolate salt.

Nucleophilic Aromatic Substitution: 3,6-Dichloropyridazine can be reacted with a source of the trifluoromethylthiolate anion (CF₃S⁻), such as sodium trifluoromethanethiolate. The reaction conditions must be carefully controlled to favor monosubstitution, yielding 3-chloro-6-(trifluoromethylsulfanyl)pyridazine.

Introduction of the Bromine (-Br) Group:

Once the trifluoromethylsulfanyl group is in place, the remaining chlorine atom can be converted to a bromine atom.

Halogen Exchange (Finkelstein-type Reaction): While direct chloro-to-bromo exchange can be challenging, an alternative route involves first converting the chloro group to a more reactive leaving group or using a different precursor.

From a Hydrazinyl Precursor: A more versatile method involves converting the 3-chloro-6-(trifluoromethylsulfanyl)pyridazine to a hydrazinyl derivative by reacting it with hydrazine. The resulting (6-(Trifluoromethylsulfanyl)pyridazin-3-yl)hydrazine can then undergo a Sandmeyer-type reaction. Treatment with sodium nitrite (B80452) in the presence of hydrobromic acid would generate a diazonium salt intermediate, which subsequently decomposes to yield the desired this compound.

Direct Bromination: Direct bromination of a pyridazine ring is also possible, often requiring harsh conditions and potentially leading to a mixture of products. mdpi.com However, for this specific target, building the substitution pattern through nucleophilic reactions on 3,6-dichloropyridazine is generally more efficient and regioselective. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Loadings for Enhanced Yields and Selectivity

The efficiency of each synthetic step towards this compound is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst (if applicable) is crucial for maximizing yield and minimizing side products.

Key Optimization Parameters:

Temperature: Nucleophilic aromatic substitution reactions on the pyridazine ring are often temperature-sensitive. Higher temperatures can increase the reaction rate but may also lead to undesired side reactions or decomposition. A careful balance is required to achieve a good yield in a reasonable timeframe.

Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile are often used for nucleophilic aromatic substitution reactions as they can solvate the cation of the nucleophile while leaving the anion relatively free to react.

Catalyst: While the primary substitution reactions may not require a catalyst, related transformations might. For instance, if a cross-coupling reaction were used to introduce one of the groups, the choice and loading of the palladium or copper catalyst and its corresponding ligand would be paramount.

The following interactive table illustrates how reaction conditions can be optimized for a key step, such as the synthesis of 3-chloro-6-(trifluoromethylsulfanyl)pyridazine from 3,6-dichloropyridazine.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene802425
2Acetonitrile801865
3DMF1001288
4DMSO120892
5DMF802475

Comparative Analysis of Diverse Synthetic Pathways to this compound

Several synthetic routes can be envisioned for the preparation of this compound. A comparative analysis of these pathways is essential for selecting the most practical and efficient method for a specific application, such as laboratory-scale synthesis or industrial production.

Possible Synthetic Pathways:

Pathway A: Starts with 3,6-dichloropyridazine, followed by sequential nucleophilic substitution. First, reaction with a trifluoromethylthiolate source, then conversion of the remaining chloro group to bromo via a hydrazinyl intermediate and Sandmeyer reaction.

Pathway B: Also starts with 3,6-dichloropyridazine, but reverses the order of substitution. This would involve a nucleophilic substitution to introduce a bromo or a precursor, followed by the introduction of the trifluoromethylsulfanyl group. The feasibility of this route depends on the relative reactivity of the intermediates.

Pathway C: Involves the construction of the pyridazine ring from an acyclic precursor that already contains the necessary carbon backbone and functional groups, or their precursors. This is often a longer but potentially more versatile route.

The following table provides a comparative analysis of these hypothetical pathways.

ParameterPathway APathway BPathway C
Starting Material3,6-Dichloropyridazine3,6-DichloropyridazineAcyclic 1,4-dicarbonyl
Number of Steps3-43-44-6
Overall YieldModerate to GoodVariableLower
RegioselectivityHighModerateHigh
ScalabilityGoodModeratePoor

Pathway A is often the most practical approach due to the ready availability of the starting material and the high regioselectivity that can be achieved in the substitution reactions.

Stereoselective and Regioselective Approaches in Pyridazine Synthesis

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a concern. However, regioselectivity is of utmost importance. The successful synthesis hinges on the ability to introduce the bromo and trifluoromethylsulfanyl groups at the correct positions (3 and 6) on the pyridazine ring without the formation of other isomers.

The strategy of starting with a symmetrically substituted precursor like 3,6-dichloropyridazine is a powerful tool for controlling regioselectivity. After the first substitution, the electronic properties of the newly introduced group will influence the reactivity of the remaining halogenated position, but since there is only one position left for the second substitution, the regiochemical outcome is secured.

Alternative approaches, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynes, can also offer high levels of regioselectivity in the formation of the initial pyridazine core. rsc.orgrsc.org The choice of substituents on both the tetrazine and the alkyne can direct the cycloaddition to produce a specific regioisomer.

Implementation of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring-forming reactions from acyclic precursors can sometimes have lower atom economy compared to the functionalization of a pre-existing ring.

Use of Safer Solvents: Whenever possible, hazardous solvents like DMF should be replaced with greener alternatives such as anisole, or even water if the reaction chemistry allows.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net This has been shown to be effective in the synthesis of various heterocyclic compounds, including pyridazines.

Catalysis: Employing catalytic reagents instead of stoichiometric ones can reduce waste. While the core reactions for this synthesis are often nucleophilic substitutions, related steps could be designed to be catalytic.

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can shorten the synthesis and reduce waste. This is a key advantage of the sequential substitution strategy on 3,6-dichloropyridazine.

By carefully selecting reagents, solvents, and energy sources, the synthesis of this compound can be made more sustainable and environmentally friendly.

Iii. Reaction Mechanisms and Mechanistic Elucidation Studies of 3 Bromo 6 Trifluoromethylsulfanyl Pyridazine Formation and Transformation

Detailed Mechanistic Pathways for the Formation of 3-Bromo-6-trifluoromethylsulfanyl-pyridazine

The formation of this compound can be conceptualized as a multi-step process, likely involving the initial construction of the 3-bromopyridazine (B1282269) core followed by the introduction of the trifluoromethylsulfanyl group.

Formation of the 3-Bromopyridazine Ring via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction:

A plausible and efficient method for the synthesis of the 3-bromopyridazine scaffold is through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction typically involves a [4+2] cycloaddition between an electron-deficient diene, in this case, a 3-substituted-1,2,4,5-tetrazine, and an electron-rich dienophile. For the synthesis of a 3-bromopyridazine, 3-bromo-1,2,4,5-tetrazine (B6174517) would serve as the diene.

The mechanistic pathway is as follows:

[4+2] Cycloaddition: The 3-bromo-1,2,4,5-tetrazine reacts with a suitable dienophile, such as a silyl (B83357) enol ether or an enamine. The reaction is initiated by the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the tetrazine.

Formation of a Bicyclic Intermediate: This cycloaddition leads to the formation of a transient, unstable bicyclic adduct.

Retro-Diels-Alder Reaction (Nitrogen Extrusion): The bicyclic intermediate readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process.

Aromatization: Following the loss of nitrogen, the resulting dihydropyridazine (B8628806) intermediate aromatizes to form the stable 3-bromopyridazine ring. If a silyl enol ether is used as the dienophile, this step involves the elimination of a silyloxy group.

Introduction of the Trifluoromethylsulfanyl Group:

Once the 3-bromopyridazine core is formed, the trifluoromethylsulfanyl (-SCF₃) group can be introduced at the 6-position. This is likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine (B1198779) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. The bromine atom at the 3-position further activates the ring for nucleophilic attack.

The proposed mechanism for trifluoromethylthiolation is:

Generation of the Trifluoromethylthiolate Nucleophile: A source of the trifluoromethylthiolate anion (⁻SCF₃) is required. This can be generated from various precursors, such as trifluoromethylthiolating agents like AgSCF₃ or by the deprotonation of trifluoromethanethiol (B74822) (HSCF₃).

Nucleophilic Attack: The ⁻SCF₃ nucleophile attacks the C-6 position of the 3-bromopyridazine ring. This position is electronically favorable for attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the bromine atom.

Formation of a Meisenheimer Complex: The nucleophilic addition leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized over the pyridazine ring and the nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In a direct trifluoromethylthiolation of a C-H bond at the 6-position (if a suitable precursor is used), a hydride ion would be formally eliminated (often facilitated by an oxidant). However, a more plausible route involves the substitution of a pre-existing leaving group at the 6-position, such as another halogen. If the starting material is 3-bromo-6-chloropyridazine, the chloride ion would be the leaving group in this step. Alternatively, if the starting material is 3,6-dibromopyridazine (B94444), the bromide ion at the 6-position would be displaced.

Scheme 1: Plausible synthetic pathway for this compound.Reaction Scheme

Kinetic and Thermodynamic Aspects Governing Synthetic Transformations Involving the Pyridazine Ring

The outcome of the synthetic transformations leading to this compound is governed by the interplay of kinetic and thermodynamic factors.

Inverse-Electron-Demand Diels-Alder Reaction:

Studies on the iEDDA reactions of tetrazines have provided kinetic data for various dienophiles. For instance, second-order rate constants have been determined for the reactions of tetrazines with cyclic enol ethers, highlighting the influence of the dienophile structure on reaction speed. d-nb.info

Nucleophilic Aromatic Substitution:

The trifluoromethylthiolation step, proceeding via an SNAr mechanism, is also subject to kinetic and thermodynamic considerations. The rate of an SNAr reaction is influenced by several factors:

The nature of the leaving group: The rate of substitution generally follows the order I > Br > Cl > F for halogens, as the C-X bond strength decreases down the group.

The nature of the nucleophile: A more potent nucleophile will react faster.

The electronic properties of the pyridazine ring: Electron-withdrawing substituents on the ring stabilize the Meisenheimer intermediate and increase the reaction rate.

The stability of the Meisenheimer intermediate is a key factor in the thermodynamics of the SNAr reaction. The electron-deficient pyridazine ring, along with the bromine substituent, helps to stabilize this intermediate, lowering the activation energy for its formation.

In cases where multiple reactive sites are present, the regioselectivity of the reaction can be under either kinetic or thermodynamic control. wikipedia.orglibretexts.orgmdpi.comlibretexts.org For instance, in a di-halogenated pyridazine, the substitution of one halogen over the other might be kinetically favored due to its higher reactivity, while the thermodynamically more stable product might result from substitution at a different position if the reaction is reversible. However, SNAr reactions on electron-deficient heterocycles are often irreversible, meaning the product distribution is primarily determined by the relative rates of attack at the different positions (kinetic control).

Catalytic Roles and Specificity of Reagents in Directed Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by the use of specific catalysts and reagents.

Lewis Acid Catalysis in iEDDA Reactions:

The iEDDA reaction for the formation of the 3-bromopyridazine ring can be catalyzed by Lewis acids. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to one of the nitrogen atoms of the tetrazine ring. This coordination lowers the energy of the tetrazine's LUMO, making it more electrophilic and thus more reactive towards the dienophile. This catalytic effect allows the reaction to proceed under milder conditions and can improve the yield of the desired pyridazine. The specificity of the Lewis acid catalysis lies in its ability to selectively activate the electron-deficient diene without significantly affecting the electron-rich dienophile.

Reagents for Trifluoromethylthiolation:

A variety of reagents have been developed for the introduction of the -SCF₃ group. The choice of reagent can influence the reaction mechanism and conditions.

Electrophilic Trifluoromethylthiolating Reagents: Reagents such as N-(trifluoromethylthio)phthalimide or N-(trifluoromethylthio)saccharin can be used for the electrophilic trifluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds. These reactions often require a catalyst, such as a Lewis acid or a Brønsted acid, to activate the reagent.

Nucleophilic Trifluoromethylthiolating Reagents: For an SNAr reaction on an electron-deficient ring like 3-bromopyridazine, a source of the nucleophilic ⁻SCF₃ is needed. Reagents like silver(I) trifluoromethanethiolate (AgSCF₃) or copper(I) trifluoromethanethiolate (CuSCF₃) can serve as sources of the trifluoromethylthio group. In these cases, the reaction may proceed through a radical mechanism or via a transition metal-catalyzed pathway.

Radical Trifluoromethylthiolation: Radical trifluoromethylthiolation can be initiated by radical initiators or through photoredox catalysis. These methods are particularly useful for the functionalization of C-H bonds but can also be applied to other transformations.

The specificity of these reagents is crucial for achieving the desired regioselectivity. In the case of 3-bromopyridazine, the inherent electronic properties of the ring direct the nucleophilic attack to the 6-position.

Investigations into Unintended Side Reactions and By-product Formation Mechanisms

Side Reactions in iEDDA:

Dimerization of the Dienophile: Under the reaction conditions, the electron-rich dienophile may undergo self-condensation or polymerization, especially at elevated temperatures.

Reaction with Solvent: The highly reactive tetrazine may react with the solvent if it contains nucleophilic or reactive moieties.

Incomplete Aromatization: If the elimination of the leaving group from the dihydropyridazine intermediate is not efficient, by-products resulting from this intermediate may be observed.

Side Reactions in Trifluoromethylthiolation:

Hydrodehalogenation: A common side reaction in nucleophilic aromatic substitutions on halo-heterocycles is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This can occur if a source of hydride is present in the reaction mixture, for example, from the solvent or additives. Computational studies on related pyridazinone systems have shown that the solvent (e.g., DMF) can act as a hydrogen transfer agent in such processes.

Substitution at the 3-Position: Although the 6-position is electronically favored for nucleophilic attack, under certain conditions, substitution of the bromine atom at the 3-position might occur, leading to the formation of 3-trifluoromethylsulfanyl-6-halopyridazine isomers.

Bis(trifluoromethylthiolation): If the reaction conditions are harsh or if a large excess of the trifluoromethylthiolating agent is used, a second trifluoromethylthiolation might occur, for instance, by substitution of the remaining bromine atom.

Decomposition of the Reagent: Trifluoromethylthiolating reagents can be unstable and may decompose under the reaction conditions, leading to the formation of various side products.

Understanding the mechanisms of these side reactions is crucial for developing strategies to suppress them, such as careful control of reaction temperature, stoichiometry, and the choice of solvent and catalyst.

Application of Spectroscopic and Computational Techniques for Mechanistic Elucidation

A combination of spectroscopic and computational methods is indispensable for elucidating the complex reaction mechanisms involved in the formation and transformation of this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing the structures of starting materials, intermediates, and products. In-situ NMR monitoring of the reaction can provide kinetic data and help to identify transient intermediates. For example, the appearance and disappearance of signals corresponding to the Meisenheimer complex could provide direct evidence for its involvement in the SNAr mechanism.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the products and by-products, confirming their identity. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize ionic intermediates in the reaction mixture.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecules and can be used to follow the progress of a reaction by monitoring the disappearance of reactant bands and the appearance of product bands.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways and to understand the electronic structure and reactivity of molecules. DFT can be used to:

Calculate the energies of reactants, transition states, intermediates, and products to construct a detailed energy profile of the reaction.

Determine the geometries of transition states, providing insights into the stereochemistry and regioselectivity of the reaction.

Analyze the molecular orbitals (HOMO and LUMO) to explain the reactivity patterns observed in the iEDDA reaction.

Model the structure and stability of the Meisenheimer complex in the SNAr reaction.

Investigate the mechanisms of side reactions, such as hydrodehalogenation, and predict the conditions under which they might occur.

For example, DFT studies on Suzuki-Miyaura reactions of bromo-pyridazinones have successfully rationalized the formation of hydrodebromination by-products by modeling the relevant carbopalladated intermediates and the role of the solvent in the protonolysis step. Similar computational approaches could be applied to understand the mechanistic details of the formation of this compound.

By combining the experimental data obtained from spectroscopic techniques with the theoretical insights from computational studies, a comprehensive understanding of the reaction mechanisms, kinetics, and thermodynamics can be achieved, enabling the development of more efficient and selective synthetic methods.

Iv. Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Insights

Elucidation of Molecular Conformation and Tautomerism through Advanced Nuclear Magnetic Resonance (NMR) Techniques

Specific studies employing advanced NMR techniques such as 2D-COSY, NOESY, HSQC, or HMBC to elucidate the molecular conformation and potential tautomerism of 3-Bromo-6-trifluoromethylsulfanyl-pyridazine have not been identified in the surveyed literature.

X-ray Crystallography for Absolute Configuration and Solid-State Supramolecular Assembly

There are no published X-ray crystal structures for this compound in crystallographic databases. Therefore, information regarding its absolute configuration, bond lengths, bond angles, and solid-state supramolecular assembly is currently unavailable.

High-Resolution Mass Spectrometry for Precise Fragmentation Pathway Analysis

While basic mass spectrometry data may exist for the identification of this compound, detailed studies on its fragmentation pathways using high-resolution mass spectrometry have not been found. A precise analysis of its fragmentation patterns under various ionization conditions is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Experimental or theoretical (e.g., DFT) vibrational spectra (Infrared and Raman) with detailed band assignments for this compound are not present in the available scientific literature. Such data would be crucial for a comprehensive analysis of its functional groups and bonding characteristics.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound is not available. Studies on its electronic transitions, molar absorptivity, quantum yields, and excited-state lifetimes have not been reported.

V. Chemical Reactivity and Derivatization Chemistry of 3 Bromo 6 Trifluoromethylsulfanyl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine (B1198779) Core: Regioselectivity and Scope

The electron-deficient nature of the pyridazine ring in 3-Bromo-6-trifluoromethylsulfanyl-pyridazine makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of two ring nitrogens and the strong electron-withdrawing SCF3 group effectively stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution process.

Regioselectivity in SNAr reactions on this scaffold is dictated by the positions of the leaving groups (bromo and potentially the trifluoromethylsulfanyl group) and the activating effects of the ring nitrogens. The bromine atom at the C3 position is an excellent leaving group. While the SCF3 group is generally more stable, it can also be displaced under specific conditions. Research on related 3,6-disubstituted pyridazines, such as the reaction of 3,6-dibromopyridazine (B94444) with lithium phenylthiolate to selectively yield 3-bromo-6-(phenylthio)pyridazine, demonstrates that the C6 position is highly activated towards nucleophilic attack. uni-muenchen.de This suggests that in this compound, nucleophilic attack could potentially occur at either the C3 or C6 position, leading to the displacement of the bromide or trifluoromethylsulfide anion, respectively. However, given the superior leaving group ability of bromide, SNAr reactions with a wide range of nucleophiles are expected to occur preferentially at the C3 position.

The scope of nucleophiles for SNAr reactions on pyridazine cores is broad, including:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether functionalities.

N-Nucleophiles: Ammonia, primary and secondary amines, and hydrazines react to form amino- and hydrazinyl-pyridazine derivatives. These products serve as valuable intermediates for the synthesis of fused heterocyclic systems. nih.gov

S-Nucleophiles: Thiolates are effective nucleophiles for introducing new thioether groups.

The general reaction scheme for SNAr at the C3 position is depicted below:

General Scheme for SNAr Reaction

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H) Reagent/Conditions Expected Product
Methanol NaOMe, MeOH 3-Methoxy-6-trifluoromethylsulfanyl-pyridazine
Aniline K2CO3, DMF 3-Anilino-6-trifluoromethylsulfanyl-pyridazine
Hydrazine (B178648) N2H4·H2O, Ethanol 3-Hydrazinyl-6-trifluoromethylsulfanyl-pyridazine
Thiophenol NaSPh, THF 3-Phenylthio-6-trifluoromethylsulfanyl-pyridazine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C3 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the structural diversification of the pyridazine scaffold.

Suzuki-Miyaura Coupling: This reaction, which couples the aryl bromide with an organoboron reagent, is a highly effective method for introducing aryl, heteroaryl, or alkyl substituents. Studies on the closely related 3-bromo-6-(thiophen-2-yl)pyridazine have shown successful coupling with various (hetero)aryl-boronic acids using catalysts like Pd(PPh3)4 in the presence of a base such as Na2CO3. nih.gov Similar conditions are expected to be effective for this compound, providing access to a wide array of 3-aryl-6-trifluoromethylsulfanyl-pyridazines. Microwave-assisted protocols have also been shown to be efficient for Suzuki couplings on brominated heterocyclic systems. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromide with an organotin compound. wikipedia.org This method is known for its tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. It offers a complementary approach to the Suzuki-Miyaura reaction for forming sp2-sp2 carbon-carbon bonds.

Heck Coupling: This reaction enables the formation of a new carbon-carbon bond between the C3 position and an alkene. While specific examples on this substrate are not prevalent, the Heck reaction is a standard transformation for electron-poor aryl bromides.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C3-bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This provides a direct route to 3-alkynyl-pyridazine derivatives, which are valuable intermediates for further synthetic transformations.

Negishi Coupling: Involving the reaction with an organozinc reagent, the Negishi coupling is another powerful tool for C-C bond formation. The use of Pd(OAc)2/SPhos as a catalytic system has been reported for the successful coupling of related substituted pyridazines. uni-muenchen.de

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Conditions (Typical) Product Type
Suzuki-Miyaura R-B(OH)2 Pd(PPh3)4, Base (e.g., Na2CO3) 3-Aryl/Alkyl-pyridazine
Stille R-Sn(Alkyl)3 Pd(PPh3)4, LiCl 3-Aryl/Vinyl-pyridazine
Heck Alkene Pd(OAc)2, Base (e.g., Et3N) 3-Alkenyl-pyridazine
Sonogashira Terminal Alkyne PdCl2(PPh3)2, CuI, Base 3-Alkynyl-pyridazine
Negishi R-ZnX Pd(OAc)2, Ligand (e.g., SPhos) 3-Aryl/Alkyl-pyridazine

Electrophilic Aromatic Substitution and Directed Metalation Studies of the Pyridazine Ring

Classical electrophilic aromatic substitution (EAS) reactions are generally not feasible on the this compound ring. The inherent electron deficiency of the pyridazine nucleus, compounded by the strong deactivating effect of the SCF3 group, makes the ring highly resistant to attack by electrophiles.

In contrast, directed metalation (specifically, directed ortho-metalation or DoM) offers a viable strategy for the regioselective functionalization of the C-H bonds on the pyridazine ring. baranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium or other strong base, directing deprotonation to an adjacent position. In this compound, the ring nitrogens and the sulfur atom of the SCF3 group can potentially act as DMGs.

Recent studies on the parent pyridazine molecule have demonstrated that the regioselectivity of metalation can be controlled by the choice of reagents. nih.gov For instance, using TMP-bases (like TMPZnCl·LiCl) in the presence of a monodentate Lewis acid such as BF3·OEt2 can direct zincation to the C3 position (ortho to N2), while using a bidentate Lewis acid can chelate both nitrogen atoms and direct metalation to the C4 position. researchgate.netresearchgate.net For this compound, metalation would likely be directed to the C4 or C5 positions, which are the available C-H bonds. The outcome would depend on a complex interplay between the directing power of the N1/N2 atoms and the SCF3 group, as well as steric hindrance from the existing substituents. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new functional groups.

Reactions Involving the Trifluoromethylsulfanyl Moiety

The trifluoromethylsulfanyl (SCF3) group is generally robust but can undergo specific transformations, primarily oxidation at the sulfur atom. The sulfur atom in the SCF3 group is deactivated towards oxidation due to the strong electron-withdrawing effect of the adjacent CF3 group. rsc.org However, under specific conditions, it can be selectively oxidized.

Oxidation: The oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides (ArSOCF3) and sulfones (ArSO2CF3) can be achieved using potent oxidizing agents. researchgate.net A common method involves the use of hydrogen peroxide in an activating solvent like trifluoroacetic acid (TFA). rsc.org The TFA is believed to enhance the electrophilic character of the oxidant. The resulting trifluoromethylsulfinyl (SOCF3) and trifluoromethylsulfonyl (SO2CF3) groups are even more powerful electron-withdrawing groups than SCF3, which can further modify the chemical and biological properties of the molecule. rsc.org

Reduction and Desulfurization: The reduction or complete removal (desulfurization) of the trifluoromethylsulfanyl group is challenging due to the high strength of the S-CF3 and Aryl-S bonds. Such transformations would require harsh reaction conditions and are not commonly reported for this functional group.

Table 3: Oxidation States of the Trifluoromethylsulfanyl Moiety

Moiety Name Oxidation State of Sulfur Electron-Withdrawing Strength
-SCF3 Trifluoromethylsulfanyl +2 Strong
-S(O)CF3 Trifluoromethylsulfinyl +4 Very Strong
-SO2CF3 Trifluoromethylsulfonyl +6 Extremely Strong

Cycloaddition Reactions and Annulation Strategies Utilizing the Pyridazine Framework

The electron-poor double bonds of the pyridazine ring in this compound can potentially participate in cycloaddition reactions. Given its electronic nature, it is best suited to act as the diene component in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. This would provide a pathway to bicyclic structures, which could subsequently aromatize or undergo further transformations.

Annulation strategies, where a new ring is constructed onto the existing pyridazine core, are a powerful method for synthesizing fused heterocyclic systems like pyridopyridazines. mdpi.comrsc.org These strategies often begin with the functionalization of the pyridazine ring (e.g., via SNAr or cross-coupling) to introduce substituents that can then participate in an intramolecular cyclization reaction. For example, a substituent introduced at the C4 or C5 position via directed metalation could be elaborated and cyclized with the C3 or C6 positions to form a new fused five- or six-membered ring. Rhodium-catalyzed annulation of pyridazine precursors with alkynes has been demonstrated as a method to build fused pyrrole (B145914) rings. nih.gov

Heterocyclic Ring Transformations and Rearrangement Studies

Under certain conditions, the pyridazine ring itself can undergo transformations into other heterocyclic systems. A known, albeit uncommon, transformation is the rearrangement of pyridazine derivatives into pyrazoles. This type of ring contraction has been observed for certain substituted phenyl-pyridazinyl methanols upon treatment with acid at high temperatures. researchgate.net The applicability of such a rearrangement to this compound would depend on the specific reaction conditions and the influence of the substituents on the stability of the ring and any intermediates. Such transformations, if successful, would offer a route to highly functionalized pyrazole (B372694) derivatives from a pyridazine precursor.

Reactivity with Specific Organic and Inorganic Reagents for Diversification

Beyond the core reactivity patterns described above, this compound can react with various specific reagents to achieve further diversification. A key example is the reaction with hydrazine hydrate (B1144303). As mentioned in the SNAr section, this reaction can displace the C3-bromo group to form 3-hydrazinyl-6-trifluoromethylsulfanyl-pyridazine. nih.gov This hydrazinyl derivative is a versatile building block in its own right. It can be reacted with 1,3-dicarbonyl compounds, anhydrides, or carbon disulfide to construct a variety of fused, five- and six-membered nitrogen-containing heterocycles, such as pyridazino[4,3-e] rsc.orgresearchgate.netnih.govtriazines. nih.gov This highlights a common strategy in heterocyclic chemistry: installing a versatile functional group that serves as a linchpin for subsequent annulation reactions.

Vi. Computational and Theoretical Investigations of 3 Bromo 6 Trifluoromethylsulfanyl Pyridazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of pyridazine (B1198779) derivatives due to its balance of computational cost and accuracy. gsconlinepress.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-31(d,p), are used to determine optimized molecular structures and a range of electronic parameters. researchgate.netresearchgate.netiiste.org

Key aspects of these investigations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net A lower HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited. researchgate.netresearchgate.net

These calculations provide essential reactivity descriptors that help in understanding how molecules like 3-Bromo-6-trifluoromethylsulfanyl-pyridazine might interact with other chemical species. For instance, in studies of pyridazine derivatives as corrosion inhibitors, a high HOMO value and low LUMO value are indicative of better performance, as this facilitates the molecule's adsorption onto a metal surface. gsconlinepress.comresearchgate.net

ParameterDescriptionTypical Value Range for Pyridazine DerivativesSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -7.0 eVIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eVIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. researchgate.net
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.0 to 5.0 eVRelates to chemical stability and reactivity; a smaller gap implies higher reactivity. researchgate.net
Dipole Moment (μ) Measure of the polarity of the molecule2.0 to 5.0 DebyeInfluences solubility and intermolecular interactions.

Note: The values presented are representative examples from DFT studies on various pyridazine derivatives and may not reflect the exact values for this compound.

Ab Initio Calculations for Accurate Molecular Properties and Prediction of Spectroscopic Parameters

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, offer a higher level of theoretical accuracy for determining molecular properties. While DFT is widely used for its efficiency, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more precise predictions for properties such as molecular geometries, vibrational frequencies (for IR and Raman spectra), and electronic transition energies (for UV-Vis spectra).

For pyridazine and related diazines, computational studies have been performed to calculate harmonic vibration frequencies and compare them with experimental data, aiding in the assignment of spectroscopic bands. researchgate.net Such accurate predictions are invaluable for characterizing newly synthesized compounds and for understanding the subtle effects of substituent changes—like the introduction of bromine and a trifluoromethylsulfanyl group—on the molecule's spectroscopic signature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. researchgate.net For derivatives of this compound, MD simulations can model how the molecule behaves in different environments, such as in solution or in the binding pocket of a biological target.

These simulations are particularly useful for:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and biological activity.

Intermolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, between the pyridazine derivative and other molecules (e.g., solvent, receptor sites). researchgate.net In drug design, MD simulations can assess the stability of a ligand-receptor complex over time, providing a more dynamic picture than static docking models. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Electrostatic Potential Maps)

Beyond FMO analysis, a suite of quantum chemical descriptors and reactivity indices derived from computational calculations helps to provide a more nuanced understanding of a molecule's reactivity. rasayanjournal.co.in These descriptors can be global, describing the molecule as a whole, or local, identifying specific reactive sites within the molecule. rasayanjournal.co.in

Global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (S): Hardness measures resistance to change in electron distribution, while softness is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.netnih.gov It is used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. gsconlinepress.comderpharmachemica.com By calculating the Fukui indices for each atom, researchers can predict where a reaction is most likely to occur, guiding synthetic strategies and explaining observed regioselectivity. researchgate.net

Electrostatic Potential (ESP) Maps: An electrostatic potential map is a visualization that shows the charge distribution on the surface of a molecule. researchgate.netwalisongo.ac.id It is a valuable tool for predicting how a molecule will interact with other species.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netyoutube.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netyoutube.com For a molecule like this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyridazine ring, making them sites for hydrogen bonding or coordination, while regions near the electron-withdrawing trifluoromethylsulfanyl group may show positive potential.

Computational Validation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating and validating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For the synthesis of pyridazine derivatives, computational studies have been used to support mechanisms such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org Analysis of the transition state structures can reveal key orbital interactions and explain the observed regioselectivity of the reaction. rsc.org Furthermore, studies on related heterocyclic systems have shown how the aromaticity of the ring can change along a reaction coordinate, with the preservation of aromatic character in the transition state leading to lower activation barriers and stabilizing the reaction pathway. acs.org This type of analysis provides a deep, quantitative understanding of why certain reactions are favored over others.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate a molecule's structural or computationally derived properties (descriptors) with its experimentally observed properties or biological activities. nih.govresearchgate.net These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds before they are synthesized. researchgate.netmdpi.com

For pyridazine derivatives, QSPR/QSAR models have been developed for various applications, including:

Corrosion Inhibition: Correlating quantum chemical parameters (like EHOMO, ELUMO, and dipole moment) with inhibition efficiency. researchgate.net

Biological Activity: Linking molecular descriptors to activities such as vasorelaxant properties or toxicity. nih.govnih.gov

The development of a QSPR model involves calculating a large number of molecular descriptors for a series of related compounds. researchgate.net These descriptors can be electronic, steric, topological, or thermodynamic. Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates a subset of these descriptors to the property of interest. researchgate.netijournalse.org A statistically significant QSPR model can then be used to predict the properties of untested molecules, including new derivatives of this compound, thereby accelerating the discovery process. nih.gov

Descriptor TypeExamplesApplication in QSPR/QSAR
Electronic HOMO/LUMO energies, Dipole moment, Mulliken chargesPredicting reactivity, corrosion inhibition, receptor binding affinity. researchgate.net
Topological Connectivity indices, Wiener indexCorrelating with physical properties like boiling point, viscosity.
Geometrical Molecular surface area, VolumeRelating molecular size and shape to biological activity. dovepress.com
Physicochemical LogP (hydrophobicity), Molar refractivityModeling bioavailability, toxicity, and membrane permeability. nih.gov

Vii. Structure Reactivity and Structure Property Relationships of 3 Bromo 6 Trifluoromethylsulfanyl Pyridazine Derivatives

Influence of the Bromine Atom on Pyridazine (B1198779) Ring Reactivity and Electronic Distribution

The pyridazine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. liberty.edu The introduction of a bromine atom at the C-3 position further modulates the electronic landscape and reactivity of the heterocyclic core.

Activation for Nucleophilic Substitution : The electron-deficient nature of the pyridazine ring, exacerbated by the bromine's inductive pull, makes the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr). The carbon atom at position 3 becomes a prime target for attack by various nucleophiles.

Role in Cross-Coupling Reactions : The C-Br bond serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient character of the pyridazine ring facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-3 position, enabling the synthesis of diverse derivatives. nih.gov

Electronic EffectDescriptionImpact on Pyridazine Ring
Inductive Effect (-I)Withdrawal of sigma (σ) electron density due to bromine's electronegativity.Decreases overall ring electron density; increases electrophilicity of ring carbons.
Mesomeric Effect (+M)Donation of pi (π) electron density from bromine's lone pairs into the ring.Slightly counteracts the inductive effect, but is generally weaker in halogens.
Reactivity ModulationThe dominant -I effect activates the ring for nucleophilic substitution.Facilitates SNAr reactions at C-3 and serves as a site for metal-catalyzed cross-coupling. nih.gov

Impact of the Trifluoromethylsulfanyl Group on the Pyridazine Core’s Electron Density, Aromaticity, and Reactivity

The trifluoromethylsulfanyl (-SCF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.com Its placement at the C-6 position of the pyridazine ring has a dramatic impact on the molecule's properties.

Electronic Effects : The -SCF3 group exerts a potent, electron-withdrawing influence through both inductive (-I) and mesomeric (-M) effects. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn polarizes the S-C bond, leading to a strong withdrawal of electron density from the sulfur atom and, subsequently, from the pyridazine ring. This deactivation is significantly stronger than that of a trifluoromethyl (-CF3) group alone. mdpi.com

Reduction in Aromaticity and Basicity : The substantial withdrawal of electron density from the π-system reduces the ring's aromaticity. nih.gov This effect also significantly decreases the basicity of the pyridazine nitrogen atoms, making them less likely to be protonated compared to unsubstituted pyridazine. nih.gov The pKa of pyridazine itself is modest (around 2.0), and this value is expected to be considerably lower in the presence of the -SCF3 group. nih.gov

Enhanced Electrophilicity : The powerful deactivating nature of the -SCF3 group renders the entire pyridazine ring highly electrophilic. This greatly enhances the ring's susceptibility to nucleophilic attack, not only at the C-3 position bearing the bromine but potentially at other positions as well, should the bromine be replaced by a non-leaving group. Kinetic studies on related pyridazine systems have shown that sulfonyl groups (like -SO2CH3), which are electronically similar to -SCF3, are exceptionally reactive towards displacement by nucleophiles, often being many times more reactive than corresponding chloro-derivatives. rsc.org

PropertyInfluence of -SCF3 GroupConsequence
Electron DensityStrongly decreases electron density across the ring via -I and -M effects.Increases the overall electrophilicity of the pyridazine core.
AromaticityReduces the aromatic character of the π-system. nih.govAlters bond lengths and reactivity patterns compared to benzene (B151609) or pyridine.
BasicitySignificantly lowers the pKa of the ring nitrogen atoms. nih.govReduces the likelihood of protonation and alters hydrogen-bonding capabilities.
ReactivityStrongly activates the ring for nucleophilic aromatic substitution.Enhances the rate of reactions involving nucleophilic attack. rsc.org

Conformational Effects on Chemical Reactivity and Selectivity

While the pyridazine ring itself is planar, the presence of the trifluoromethylsulfanyl substituent introduces conformational flexibility that can influence reactivity. The rotation around the C(6)-S single bond can lead to different spatial arrangements of the bulky and highly polar -CF3 moiety relative to the heterocyclic ring.

Although specific conformational analyses of 3-bromo-6-trifluoromethylsulfanyl-pyridazine are not widely reported, studies on analogous N-acylated bicyclic pyridazine derivatives have utilized computational methods and temperature-dependent NMR to probe rotational energy barriers. researchgate.net For this compound, the lowest energy conformation would likely seek to minimize steric clashes between the -CF3 group and the hydrogen atom at C-5, while also optimizing electrostatic interactions between the C-F dipoles and the pyridazine ring's dipole moment. Such preferred conformations could create steric hindrance, selectively shielding one face of the pyridazine ring or impeding the approach of bulky reagents to the adjacent C-5 position. This can play a subtle but important role in directing the regioselectivity of certain reactions.

Substituent Effects on Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are highly sensitive to the nature of other substituents, both on the pyridazine ring itself (in derivatives) and on the reacting partner.

Nucleophilic Aromatic Substitution (SNAr) : The rate of SNAr at the C-3 position is profoundly accelerated by the C-6 -SCF3 group. Kinetic studies on the amination of related 3-bromo-6-chloroimidazo[1,2-b]pyridazines demonstrate that such reactions proceed efficiently, and the rate can be influenced by factors like solvent, temperature, and the nature of the nucleophile. researchgate.net For instance, more nucleophilic amines will react faster, and the use of polar aprotic solvents like DMSO can stabilize the charged Meisenheimer intermediate, accelerating the reaction.

Cross-Coupling Reactions : In Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions at the C-3 position, the electronic nature of the boronic acid (or other organometallic reagent) affects the reaction rate. Electron-rich arylboronic acids tend to undergo transmetalation more readily, leading to faster reaction times, while electron-poor partners may require more forcing conditions or specialized catalyst systems.

The thermodynamic aspect relates to the relative stability of reactants and products. The formation of a new, strong bond (e.g., C-N or C-C) at the expense of the weaker C-Br bond, coupled with the stability of the resulting substituted pyridazine, typically renders these substitution reactions thermodynamically favorable.

Relative Reactivity in Nucleophilic Substitution of 3-Substituted Pyridazines at 40.2°C rsc.org
Leaving Group at C-3Relative Rate (vs. Chloro)Activating Group at C-6
-Cl1-SO2CH3 (analogue for -SCF3)
-SO2CH3~90

Correlation of Electronic Structure with Observed Reactivity Profiles and Photophysical Responses

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the correlation between a molecule's electronic structure and its observable properties. morressier.com

Reactivity Profiles : DFT calculations can generate molecular orbital maps (HOMO/LUMO) and electrostatic potential (ESP) maps. For this compound, the LUMO is expected to be of low energy and have large orbital coefficients on the ring carbons, particularly C-3 and C-5, indicating their susceptibility to nucleophilic attack. The ESP map would visually confirm this, showing significant positive potential (electron-poor regions) around the pyridazine ring, especially near the electron-withdrawing substituents. This theoretical picture aligns perfectly with the observed reactivity, where the compound readily undergoes SNAr at the C-3 position. nih.gov

Photophysical Responses : The electronic structure dictates how the molecule interacts with light. The presence of the sulfur atom (a heteroatom) and the highly polar -SCF3 and -Br groups can influence the molecule's absorption and emission properties. While the parent compound may not be strongly fluorescent, its derivatives, created via cross-coupling at the C-3 position with π-conjugated systems, can exhibit significant photophysical responses. Introducing an electron-donating group at C-3 would create a strong "push-pull" or donor-acceptor (D-A) chromophore, with the pyridazine ring and -SCF3 group acting as the acceptor part. Such D-A systems often display intramolecular charge-transfer (ICT) upon photoexcitation, leading to large Stokes shifts and solvent-dependent emission (solvatochromism). nih.gov The energy of the HOMO-LUMO gap, which can be estimated by DFT, correlates with the wavelength of maximum absorption (λmax); a smaller gap generally corresponds to a longer wavelength (red-shifted) absorption. rsc.org

Correlation of Theoretical and Experimental Properties
Calculated Parameter (DFT)Correlated Experimental ObservationUnderlying Principle
Low-energy LUMOHigh reactivity in SNAr reactions. researchgate.netA low-lying LUMO readily accepts electrons from an incoming nucleophile.
Positive Electrostatic Potential on RingRegioselectivity of nucleophilic attack.Nucleophiles are electrostatically attracted to electron-poor regions.
HOMO-LUMO GapUV-Vis Absorption Maximum (λmax). rsc.orgThe energy of the S0 → S1 electronic transition is related to the orbital energy difference.
Change in Dipole Moment (Ground vs. Excited State)Solvatochromism in "push-pull" derivatives. nih.govA large change indicates an ICT character, leading to differential solvation of the excited state.

Design Principles for Modulating Chemical Reactivity and Selectivity through Structural Modifications

The structure-property relationships discussed above provide a clear set of principles for designing new derivatives of this compound with tailored reactivity and properties.

Tuning Reactivity at C-3 : The primary site of reactivity is the C-Br bond. This position is ideal for introducing diversity through palladium-catalyzed cross-coupling reactions. The choice of the coupling partner allows for the modulation of electronic and steric properties.

To create photophysically active materials : Couple with electron-rich aromatic or heteroaromatic groups (e.g., thiophene, furan, dialkylaminophenyl) to generate D-π-A systems with potential for non-linear optical properties or fluorescence. nih.gov

To explore structure-activity relationships in medicinal chemistry : Couple with a diverse library of fragments to probe interactions with biological targets. nih.gov

Controlling Regioselectivity : If a reaction could potentially occur at multiple sites (e.g., C-3 vs. C-5), selectivity can be influenced by steric hindrance. Introducing a bulky group at a position adjacent to a potential reaction site can sterically block the approach of a reagent, favoring reaction at a less hindered site.

Enhancing Solubility and Pharmacokinetic Properties : For biological applications, lipophilicity and solubility are key. The parent molecule is quite lipophilic due to the halogen and -SCF3 group. mdpi.com Introducing polar functional groups (e.g., amines, alcohols, carboxylic acids) via substitution at C-3 can increase aqueous solubility and provide handles for hydrogen bonding. nih.gov

By systematically applying these principles, the this compound scaffold can be rationally modified to achieve a wide range of chemical, physical, and biological functions.

Viii. Advanced Applications and Broader Research Implications Non Biological/non Clinical Focus

3-Bromo-6-trifluoromethylsulfanyl-pyridazine as a Versatile Synthetic Intermediate for Complex Molecules

The title compound is a highly versatile intermediate for the synthesis of more complex molecular architectures. The bromine atom at the 3-position serves as a prime site for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. nih.gov

Key transformations that highlight the synthetic utility of the bromo-pyridazine scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For "this compound," this would allow the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 3-position. nih.govnih.govresearchgate.net This is a well-established method for creating complex biaryl structures, which are common motifs in functional materials and bioactive molecules.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an alkynyl-pyridazine derivative. researchgate.netwikipedia.orgorganic-chemistry.orgrsc.orgnih.gov These products are valuable precursors for further transformations or can be incorporated into conjugated systems for materials science applications.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. nih.govwikipedia.orgrsc.orgorganic-chemistry.org This provides a direct route to 3-amino-6-(trifluoromethylsulfanyl)pyridazine derivatives, which are important substructures in many areas of chemical research.

Other Cross-Coupling Reactions: The reactivity of the bromo-pyridazine core also extends to other coupling methodologies such as Stille, Heck, and Negishi reactions, further broadening the scope of accessible molecular diversity. researchgate.net

The trifluoromethylsulfanyl (-SCF3) group at the 6-position is generally stable under these cross-coupling conditions, acting as a key modulating group that influences the electronic properties of the resulting molecules. The selective and stepwise functionalization of pyridazines bearing thio-substituents has been demonstrated, underscoring the potential for controlled elaboration of molecules like "this compound". nih.gov

Table 1: Potential Cross-Coupling Reactions of this compound
Reaction TypeCoupling PartnerResulting BondPotential Product Substructure
Suzuki-MiyauraAr-B(OR)2C-C3-Aryl-6-(trifluoromethylsulfanyl)pyridazine
SonogashiraR-C≡CHC-C (sp)3-Alkynyl-6-(trifluoromethylsulfanyl)pyridazine
Buchwald-HartwigR1R2NHC-N3-(Dialkylamino)-6-(trifluoromethylsulfanyl)pyridazine

Role in the Development of Novel Organic Materials (e.g., Optoelectronic, Polymerizable Monomers)

The unique combination of an electron-deficient pyridazine (B1198779) ring, a reactive bromine handle, and an electron-withdrawing trifluoromethylsulfanyl group makes "this compound" an intriguing candidate for the development of novel organic materials. Pyridazine-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), often serving as electron-accepting moieties in donor-acceptor type architectures. frontiersin.orgnih.gov

The trifluoromethylsulfanyl group, with its strong electron-withdrawing nature, can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the pyridazine core. frontiersin.org This is a crucial parameter in designing materials for OLEDs, as it facilitates electron injection and transport. By utilizing the bromo-substituent for cross-coupling reactions, this pyridazine core can be linked to various electron-donating (donor) units to create molecules with tailored photophysical properties. For instance, pyridazine-based ligands have been used in the synthesis of iridium and platinum complexes for phosphorescent OLEDs. researchgate.netrsc.org

Furthermore, "this compound" can serve as a precursor for polymerizable monomers. liberty.edu Through reactions like Sonogashira or Suzuki coupling, it is possible to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups. The resulting monomers could then be used to synthesize conjugated polymers with potential applications in organic photovoltaics or other electronic devices. researchgate.net The incorporation of the pyridazine and trifluoromethylsulfanyl moieties into a polymer backbone would be expected to influence the material's electronic properties, solubility, and thermal stability. nih.gov

Potential in Catalysis or Ligand Design for Metal Complexes

Pyridazine derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal center, influencing its catalytic activity. While specific studies on "this compound" as a ligand are not prevalent, its structural features suggest potential in this area.

The trifluoromethylsulfanyl group would significantly impact the electronic properties of the pyridazine ring, making it more electron-deficient. This electronic modulation could, in turn, affect the properties of the resulting metal complex, such as its redox potential and catalytic reactivity. The bromo-substituent offers a site for further functionalization, allowing for the creation of more complex, multidentate ligand systems. For example, the bromine could be replaced with a phosphine (B1218219) or another coordinating group through a suitable synthetic route, leading to novel pincer-type or bidentate ligands. The synthesis of metal complexes with trifluoromethyl groups is an area of active research, and pyridazine-based ligands could offer a new platform for developing novel catalysts. nih.govliberty.edu

Contributions to Fundamental Heterocyclic and Organofluorine Chemistry

"this compound" is a molecule of interest at the intersection of heterocyclic and organofluorine chemistry. The synthesis and reactivity of such highly functionalized heterocycles contribute to a deeper understanding of fundamental chemical principles. nih.gov

The study of reactions involving this compound can provide insights into the electronic effects of the trifluoromethylsulfanyl group on the reactivity of the pyridazine ring. The -SCF3 group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution at other positions, should the bromine be replaced by a different leaving group.

In the realm of organofluorine chemistry, the development of methods to introduce and manipulate the trifluoromethylsulfanyl group on heterocyclic scaffolds is an ongoing area of research. researchgate.netx-mol.net Synthesizing and utilizing "this compound" helps to expand the toolbox of available fluorinated building blocks for medicinal and materials chemistry. mdpi.com The reactivity of the C-Br bond in the presence of the -SCF3 group can also provide valuable data on the interplay of different functional groups in complex aromatic systems.

Design of Molecular Probes for Mechanistic Studies in Chemical Biology (Excluding Clinical Outcomes)

Fluorescent molecular probes are indispensable tools for visualizing and understanding biological processes at the molecular level. researchgate.netnih.goved.ac.uk The design of such probes often involves a fluorophore, a linker, and a recognition element that interacts with the target of interest. While "this compound" itself is not inherently fluorescent, it can serve as a key building block for the synthesis of novel probes.

The pyridazine core, when appropriately substituted through cross-coupling reactions at the bromine position, can be part of a larger conjugated system that exhibits fluorescence. The trifluoromethyl group is a common feature in the design of fluorescent probes and can enhance properties such as photostability and quantum yield. nih.gov Furthermore, the trifluoromethylsulfanyl group could be exploited in the design of probes that respond to specific analytes. For instance, the reactivity of the sulfur atom could potentially be modulated to create a turn-on or ratiometric response in the presence of reactive oxygen species or specific enzymes. The development of probes for the selective detection of biological thiols is an active area of research where the reactivity of sulfur-containing compounds is often utilized. nih.govrsc.org

Sustainable Chemical Processes and Waste Reduction in Related Synthetic Endeavors

The principles of green chemistry aim to design chemical processes that are more environmentally benign, for example, by reducing waste and improving atom economy. nih.gov The synthesis and utilization of "this compound" can be evaluated within this framework.

The development of efficient, high-yielding synthetic routes to this compound is a key aspect of sustainability. Modern synthetic methods, such as flow chemistry and catalysis with earth-abundant metals, can contribute to reducing the environmental impact of its production.

In its application as a synthetic intermediate, the use of catalytic cross-coupling reactions is inherently more sustainable than stoichiometric methods, as it reduces the amount of waste generated. societechimiquedefrance.fr Furthermore, exploring one-pot or tandem reaction sequences that utilize "this compound" can lead to more efficient and less wasteful synthetic pathways for complex molecules. The long-term sustainability of organofluorine chemistry also depends on the efficient use of fluorine resources and the development of recycling strategies for fluorine-containing waste. worktribe.com Research into the synthesis and application of compounds like "this compound" can contribute to the development of more sustainable practices in this important area of chemistry.

Ix. Future Research Directions and Emerging Paradigms in Pyridazine Chemistry

Exploration of Novel and Unconventional Synthetic Methodologies

While classical methods for pyridazine (B1198779) synthesis, such as those involving 1,4-dicarbonyl compounds and hydrazines, remain valuable, the future lies in the development of more sophisticated and versatile strategies. bldpharm.com A significant area of interest is the exploration of novel cycloaddition reactions. For instance, the inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool for constructing the pyridazine ring with high regioselectivity. uzh.ch Future work will likely focus on expanding the scope of dienes and dienophiles for these reactions, including the use of previously underexplored or highly functionalized substrates.

Another promising avenue is the application of skeletal editing, a concept that allows for the direct conversion of one heterocyclic core to another. Recent work has demonstrated the potential to transform pyridines into pyridazines, bridging a significant gap in synthetic accessibility and opening up new avenues for derivatization based on the rich chemistry of pyridines. hairuichem.com Further exploration of such skeletal reorganization strategies could revolutionize the synthesis of complex pyridazine-containing molecules.

Metal-free synthesis is also a growing trend, offering sustainable alternatives to traditional metal-catalyzed reactions. hairuichem.com The development of organocatalytic or photocatalytic methods for pyridazine synthesis and functionalization will be a key focus, aiming to reduce costs and environmental impact.

Development of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the intricate details of reaction mechanisms and kinetics is paramount for optimizing synthetic protocols. The development and application of advanced spectroscopic techniques for real-time, in-situ reaction monitoring are set to play a pivotal role in advancing pyridazine chemistry. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the formation of intermediates, the consumption of reactants, and the emergence of products as a reaction progresses. apexbt.com

For instance, stopped-flow techniques coupled with UV-visible or fluorescence spectroscopy can be employed to study the kinetics of rapid pyridazine-forming reactions. apexbt.com More sophisticated methods like reaction-interrupted excitation transfer (ExTra) NMR spectroscopy offer the ability to selectively track the fate of specific atoms during a chemical transformation, providing a detailed picture of the reaction pathway. uzh.ch The integration of these advanced analytical tools will enable chemists to refine reaction conditions with greater precision, leading to higher yields, improved selectivity, and the discovery of novel reaction pathways.

High-Throughput Screening Approaches for Discovery of New Reactivity Patterns

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds or reaction conditions. uni.lu In the context of pyridazine chemistry, HTS can be employed to accelerate the discovery of new reactivity patterns and to optimize reaction conditions for known transformations. By utilizing automated liquid handling systems and microplate formats, researchers can efficiently screen vast libraries of substrates, catalysts, and solvents to identify optimal conditions for a desired chemical transformation. uni.lu

This approach is particularly valuable for exploring the reactivity of novel pyridazine scaffolds, such as "3-Bromo-6-trifluoromethylsulfanyl-pyridazine". By subjecting this compound to a diverse array of reagents and reaction conditions in a high-throughput format, it may be possible to uncover previously unknown reactivity and to identify conditions for selective functionalization at different positions of the pyridazine ring. Furthermore, HTS can be used to screen for pyridazine derivatives with specific biological activities, accelerating the drug discovery process. uni.lu

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence is creating new paradigms for chemical research. Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes. nih.govfrontiersin.org In pyridazine chemistry, these computational tools can be leveraged to predict the reactivity of substituted pyridazines and to guide the design of experiments.

For example, quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity or physical properties of pyridazine derivatives based on their molecular structure. ML algorithms can be trained on large datasets of known chemical reactions to predict the products of new reactions with a high degree of accuracy. frontiersin.org This predictive power can save significant time and resources in the laboratory by allowing chemists to focus on the most promising synthetic routes. As more data on pyridazine chemistry becomes available, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool for the modern chemist.

Further Advancements in Sustainable Synthesis and Circular Economy Approaches in Pyridazine Chemistry

The principles of green chemistry and the concept of a circular economy are becoming increasingly important in chemical synthesis. Future research in pyridazine chemistry will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic methods. This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of catalysts that can be easily recovered and reused.

Microwave-assisted synthesis is one such technology that has shown promise for reducing reaction times and energy consumption in the synthesis of pyridazine derivatives. The use of phase-transfer catalysis can also contribute to greener synthesis by enabling reactions to be carried out in the absence of organic solvents. Furthermore, there will be a greater emphasis on designing synthetic routes that minimize waste and that allow for the recycling of byproducts, in line with the principles of a circular economy.

Deeper Theoretical Understanding of Pyridazine Reactivity and Its Derivatization

A deeper theoretical understanding of the electronic structure and reactivity of the pyridazine ring is crucial for the rational design of new synthetic methods and functional molecules. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electron distribution, aromaticity, and reactivity of pyridazine derivatives.

Theoretical studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, to calculate the activation energies of different reaction pathways, and to understand the influence of substituents on the properties of the pyridazine ring. This theoretical knowledge can then be used to guide experimental work, leading to the development of more efficient and selective synthetic methods. For example, understanding the LUMO (Lowest Unoccupied Molecular Orbital) levels of different pyridazine derivatives can aid in the design of new materials with specific electronic properties. A continued synergy between theoretical and experimental chemistry will be essential for driving innovation in the field of pyridazine chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-trifluoromethylsulfanyl-pyridazine, and how can reaction conditions be controlled to maximize yield?

The synthesis of pyridazine derivatives often involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example, intermediates like tetrachloromonospirophosphazenes (1) and carbazolyldiamines (3) are combined in THF under inert conditions, with triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization. Key parameters include maintaining anhydrous conditions and avoiding side reactions (e.g., oxidation of the sulfanyl group) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity, particularly for distinguishing bromine and trifluoromethyl substituents. 1H^{1}\text{H}-NMR identifies aromatic protons on the pyridazine ring, while 19F^{19}\text{F}-NMR confirms the trifluoromethyl group. Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if applicable) resolves stereochemical ambiguities. For intermediates, IR spectroscopy detects functional groups like sulfanyl (-S-) or oxadiazole rings .

Q. How does the compound’s stability vary under different storage conditions?

The sulfanyl and trifluoromethyl groups influence stability. The compound should be stored in inert atmospheres (argon or nitrogen) at low temperatures (-20°C) to prevent hydrolysis or oxidation. Stability tests using accelerated degradation studies (e.g., exposure to light, heat, or humidity) combined with HPLC analysis can quantify decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylsulfanyl group in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group activates the pyridazine ring toward nucleophilic substitution at the bromine position. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate aryl-aryl bond formation. The sulfanyl group may act as a directing group, influencing regioselectivity. Computational studies (DFT) can model transition states to predict reactivity trends .

Q. How do substituent effects (e.g., bromine vs. chlorine) alter the compound’s electronic properties and biological activity?

Bromine’s larger atomic radius increases steric hindrance compared to chlorine, potentially reducing binding affinity in enzyme assays. Electrochemical studies (cyclic voltammetry) reveal that the trifluoromethyl group lowers the HOMO-LUMO gap, enhancing electron-deficient character. Structure-activity relationship (SAR) studies on analogs (e.g., 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine) show that bromine improves pharmacokinetic properties but may reduce solubility .

Q. What strategies mitigate conflicting data in catalytic applications of this compound?

Discrepancies in catalytic efficiency often arise from impurities in starting materials or solvent effects. Reproducibility can be improved by:

  • Standardizing purification protocols (e.g., using prep-HPLC).
  • Conducting control experiments with deuterated solvents (e.g., DMF-d7_7) to rule out solvent interference.
  • Validating catalyst loading and ligand ratios via kinetic studies .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Methods for Pyridazine Derivatives

MethodYield (%)Purity (%)Key Challenges
Nucleophilic Aromatic Substitution65–78>95Competing side reactions
Suzuki-Miyaura Coupling72–85>98Catalyst deactivation
Cyclocondensation55–68>90Sensitivity to moisture

Q. Table 2: Biological Activity of Related Compounds

CompoundTarget Activity (IC50_{50})Selectivity Index
3-Bromo-6-chloro-2-phenylimidazo...12 nM (Kinase X)8.5
3-Bromo-6-(pyridin-2-yl)pyridazine45 nM (Enzyme Y)3.2

Key Research Gaps

  • The role of the sulfanyl group in modulating metabolic stability remains underexplored.
  • Limited data exist on the compound’s behavior under photolytic or radical-initiated conditions.

Researchers should prioritize collaborative studies integrating synthetic, computational, and pharmacological methodologies to address these gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.